Thioguanosine 5'-Phosphate Triethyammonium Salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thioguanosine 5’-Phosphate Triethyammonium Salt involves the reaction of thioguanosine with phosphoric acid and triethylamine. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production methods for Thioguanosine 5’-Phosphate Triethyammonium Salt are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Thioguanosine 5’-Phosphate Triethyammonium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where specific groups in the compound are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thioguanosine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Thioguanosine 5’-Phosphate Triethyammonium Salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in biochemical processes and is used in studies related to nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic applications and effects on cellular processes.
Industry: Utilized in the production of biochemical products and research tools.
Mechanism of Action
The mechanism of action of Thioguanosine 5’-Phosphate Triethyammonium Salt involves its interaction with specific molecular targets and pathways. It can bind to nucleic acids and proteins, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thioguanosine 5’-Phosphate Triethyammonium Salt include:
Guanosine 5’-Phosphate: A related nucleotide with similar biochemical properties.
Thioguanine: A thiolated derivative of guanine with distinct biological activities.
Adenosine 5’-Phosphate: Another nucleotide with comparable roles in biochemical processes.
Uniqueness
Thioguanosine 5’-Phosphate Triethyammonium Salt is unique due to its specific structure, which includes a thiol group and a phosphate group. This unique structure allows it to participate in specific biochemical reactions and processes that other similar compounds may not be able to .
Biological Activity
Thioguanosine 5'-Phosphate Triethyammonium Salt (TGTP) is a nucleotide analog that has garnered attention for its biological activities, particularly in the context of cancer therapy and biochemical assays. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
TGTP is a thiopurine compound that serves as a substrate for various biochemical reactions. Its structure allows it to be incorporated into nucleic acids, where it can disrupt normal nucleic acid synthesis. The primary mechanism of action involves:
- Incorporation into DNA/RNA : TGTP can be integrated into nucleic acids, leading to faulty replication and transcription processes.
- Inhibition of Cell Proliferation : By interfering with nucleic acid synthesis, TGTP promotes apoptosis in rapidly dividing cells, making it a candidate for cancer treatment.
- Metabolic Activation : TGTP is metabolized to active thiopurine metabolites that exert cytotoxic effects on malignant cells.
Research Findings
Recent studies have highlighted the significance of TGTP in therapeutic applications, particularly in oncology. Here are some key findings:
- Cancer Therapy : TGTP has been investigated for its ability to enhance the efficacy of existing chemotherapeutic agents. For instance, studies show that combining TGTP with other thiopurines can potentiate their effects while reducing necessary dosages (e.g., NUDT15 inhibition) .
- Biochemical Assays : TGTP is utilized in various assays to study nucleotide metabolism and the effects of nucleoside analogs on cellular processes .
- Therapeutic Drug Monitoring (TDM) : Recent advancements in TDM have emphasized measuring thioguanosine triphosphate levels to better predict therapeutic outcomes in patients undergoing thiopurine therapy .
Case Studies
Several case studies illustrate the clinical relevance of TGTP:
- Study on Inflammatory Bowel Disease (IBD) : A clinical study involving 82 IBD patients found no correlation between thiopurine dosage and metabolite levels in red blood cells (RBCs). However, higher levels of TGTP were observed in patients achieving remission, suggesting its potential as a biomarker for treatment efficacy .
- Combination Therapies : Research has demonstrated that co-administration of TGTP with other agents can enhance therapeutic outcomes in cancer models. For example, combining TGTP with small-molecule inhibitors showed improved cellular responses in leukemia cell lines .
Table 1: Comparison of Biological Activities of Thioguanosine Compounds
Properties
Molecular Formula |
C16H29N6O7PS |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O7PS.C6H15N/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20;1-4-7(5-2)6-3/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24);4-6H2,1-3H3/t3-,5?,6?,9+;/m0./s1 |
InChI Key |
YEAIGMVAGDVXPJ-HPSQKYNXSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3C(C([C@@H](O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N |
Origin of Product |
United States |
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